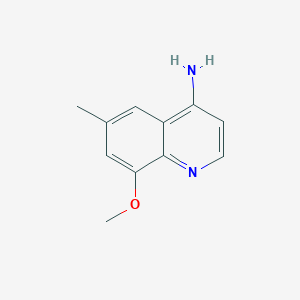

8-Methoxy-6-methylquinolin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

8-methoxy-6-methylquinolin-4-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8-9(12)3-4-13-11(8)10(6-7)14-2/h3-6H,1-2H3,(H2,12,13) |

InChI-Schlüssel |

CPDWGEOGUWFVEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=CN=C2C(=C1)OC)N |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar and Molecular Design of 8 Methoxy 6 Methylquinolin 4 Amine Derivatives

General Principles of SAR in Quinoline (B57606) Compounds

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov The quinoline nucleus itself, an aromatic heterocyclic compound, provides a rigid framework that can be functionalized at various positions to modulate its physicochemical properties and biological target interactions.

Key principles governing the SAR of quinoline compounds include:

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring, influencing its ability to participate in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological targets.

Steric Factors : The size and shape of substituents can create steric hindrance, which may either enhance selectivity by preventing binding to off-target sites or reduce activity by blocking access to the desired binding pocket.

Metabolic Stability : Substituents can influence the metabolic stability of the compound by blocking or promoting metabolism by enzymes such as cytochrome P450s. nih.gov

Research has shown that specific positions on the quinoline ring are often critical for particular biological activities. For instance, in the context of antimalarial drugs, the 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore. mdpi.comnih.gov Similarly, substitutions at positions C-6, C-7, and C-8 have been extensively studied to optimize the efficacy and safety of various quinoline-based agents.

Influence of Substituent Positions on Molecular Interactions

In 8-Methoxy-6-methylquinolin-4-amine, the substituents at positions C-8, C-6, and C-4 each play a distinct role in defining the molecule's interaction with biological systems.

Role of the C-8 Methoxy (B1213986) Group in Modulating Molecular Recognition and Solubility

The methoxy group (-OCH₃) at the C-8 position has a significant impact on the properties of quinoline derivatives. Studies on various quinoline-based compounds have revealed several key contributions of the C-8 methoxy substituent:

Enhanced Biological Activity : In fluoroquinolones, a C-8 methoxy group has been shown to enhance bacteriostatic activity against resistant bacterial mutants. nih.gov This suggests that the C-8 methoxy moiety can help overcome certain resistance mechanisms.

Reduced Resistance Development : The C-8 methoxy quinolone moxifloxacin (B1663623) has demonstrated a lower propensity for resistance development compared to its C-8 chloro-substituted analog, BAY y 3118. nih.gov This highlights the role of the C-8 methoxy group in improving the long-term viability of an antibacterial agent.

Improved Safety Profile : Halogen substituents at the C-8 position, while sometimes beneficial for activity, have been associated with phototoxicity. mdpi.com Replacing the halogen with a methoxy group can prevent this adverse effect. mdpi.com

Solubility and Absorption : The presence of a methoxy group can influence the molecule's solubility and oral absorption, which are critical for its bioavailability. mdpi.com The electron-donating nature of the methoxy group can also enhance π-π stacking interactions with aromatic residues in target enzymes.

| Substituent at C-8 | Observed Effect on Quinoline Derivatives | Reference |

|---|---|---|

| Methoxy (-OCH₃) | Enhances activity against resistant mutants, lowers resistance development, prevents phototoxicity. | nih.govnih.govmdpi.com |

| Halogen (e.g., -F, -Cl) | Can expand the spectrum of action but is associated with phototoxicity. | nih.govmdpi.com |

| Hydrogen (-H) | Serves as a baseline for comparing the effects of other substituents. | nih.gov |

Impact of the C-6 Methyl Group on Steric Hindrance and Metabolic Stability

The methyl group (-CH₃) at the C-6 position is expected to influence the molecule's properties primarily through steric and metabolic effects:

Metabolic Stability : Methyl groups can play a crucial role in protecting a molecule from metabolic degradation. By providing steric hindrance, a methyl group can shield adjacent positions on the quinoline ring from enzymatic attack by metabolic enzymes like cytochrome P450. nih.gov Studies on other methylated quinolines have shown that the position of the methyl group can block microbial transformation, suggesting a role in metabolic stability. researchgate.net This can lead to an increased plasma half-life of the compound.

Significance of the C-4 Amine Group in Target Binding

The amine group (-NH₂) at the C-4 position is a critical feature for the biological activity of many quinoline derivatives. The 4-aminoquinoline scaffold is a classic pharmacophore, particularly in the field of antimalarial drug discovery.

Target Binding : 2- and 4-aminoquinolines exhibit a strong affinity for ferriprotoporphyrin IX (Fe(III)PPIX), a key target in the malaria parasite. nih.gov This interaction prevents the detoxification of heme, leading to parasite death. nih.gov This establishes the C-4 amine as a primary point of interaction with the molecular target.

Hydrogen Bonding : The amine group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding sites of target proteins.

Effects of Peripheral Chain Modifications on Biological Performance

Modifying the this compound scaffold, particularly by attaching different side chains to the C-4 amine group, is a key strategy in drug design. The nature of these peripheral chains can profoundly affect biological performance.

A study on analogues of 8-[[6-(Diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline, a structurally related compound, demonstrated that modifications to the aminoalkyl side chain significantly impact antileishmanial activity. nih.gov Although this study focused on a C-8 amino side chain, the principles are applicable to modifications at the C-4 amine position.

Key considerations for peripheral chain modifications include:

Chain Length and Flexibility : The length and flexibility of an alkyl chain can influence how the molecule positions itself within a binding pocket and can affect its lipophilicity.

Basicity : The basicity of terminal amino groups on a side chain is often crucial for activity, as it can influence drug accumulation in specific cellular compartments, such as the acidic food vacuole of the malaria parasite. nih.gov

Introduction of Other Functional Groups : Incorporating other functional groups, such as hydroxyls, ethers, or other heterocyclic rings, into the side chain can introduce new interaction points and modulate the molecule's ADME properties. For instance, hybrid molecules linking an 8-amino-6-methoxyquinoline (B117001) core to a tetrazole ring have been synthesized and evaluated for antiplasmodial activity, with the linker and side chains strongly influencing activity and cytotoxicity. mdpi.com

| Modification on this compound Core | Potential Impact on Biological Performance |

|---|---|

| Alkylation/Arylation of C-4 Amine | Modulates lipophilicity and steric profile, potentially altering target affinity and selectivity. |

| Introduction of Basic Side Chain at C-4 Amine | Can enhance accumulation in acidic organelles, crucial for certain mechanisms of action. |

| Variation in Side Chain Length at C-4 Amine | Optimizes fit within the target's binding pocket and affects overall physicochemical properties. |

| Replacement of C-8 Methoxy with other groups | Can affect solubility, metabolic stability, and safety profile (e.g., phototoxicity). |

| Replacement of C-6 Methyl with other groups | Impacts metabolic stability and steric interactions. |

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. While no specific QSAR studies for this compound were identified, the application of QSAR to other quinoline derivatives demonstrates its utility in this field.

QSAR models are built by:

Generating a dataset of structurally related compounds with known biological activities.

Calculating molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Developing a mathematical model that correlates the descriptors with the biological activity.

For derivatives of this compound, a QSAR study could provide valuable insights into:

The relative importance of the C-8 methoxy, C-6 methyl, and C-4 amine groups for a specific biological activity.

The optimal physicochemical properties for a peripheral side chain at the C-4 amine position.

Predicting the activity of newly designed, unsynthesized derivatives, thereby prioritizing synthetic efforts.

For example, 3D-QSAR studies on other heterocyclic systems have successfully explained structure-activity relationships in terms of steric, electronic, and hydrogen-bond acceptor properties, guiding the design of more potent compounds. nih.gov Such an approach would be highly beneficial for the rational design of novel and more effective derivatives based on the this compound scaffold.

Application of Physico-Chemical Descriptors in QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, physico-chemical descriptors are instrumental in building these predictive models. These descriptors quantify various aspects of a molecule's physical and chemical properties.

Key physico-chemical descriptors include:

Hydrophobicity (LogP): This descriptor measures the lipophilicity of a compound, which is critical for its ability to cross cell membranes and reach its target. For quinoline derivatives, a balanced LogP is often sought to ensure adequate solubility in both aqueous and lipid environments.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can provide insights into the steric requirements of the binding site.

Topological Descriptors: These indices describe the connectivity and branching of a molecule, which can influence its shape and flexibility.

| Compound | LogP | Molar Refractivity (MR) | Biological Activity (IC₅₀, µM) |

| Derivative A | 2.5 | 85 | 0.5 |

| Derivative B | 3.1 | 92 | 0.2 |

| Derivative C | 1.9 | 80 | 1.2 |

| Derivative D | 3.5 | 98 | 0.1 |

Utilization of Quantum Chemical Indices as QSAR Parameters

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions. These indices are powerful parameters in the development of sophisticated QSAR models.

Commonly used quantum chemical indices include:

Highest Occupied Molecular Orbital (HOMO) Energy: This parameter is related to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons in a chemical reaction.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: This index reflects the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater propensity to accept electrons.

Atomic Charges: The distribution of electron density across the atoms of a molecule can pinpoint regions that are likely to engage in electrostatic interactions with a receptor.

For quinoline derivatives, these quantum chemical parameters can elucidate the nature of their binding to target enzymes or receptors. For example, the nitrogen atoms in the quinoline ring and the amino group at the 4-position can act as hydrogen bond acceptors, and their reactivity can be modeled using these indices. A study on quinoxaline (B1680401) derivatives, which share structural similarities with quinolines, successfully used HOMO energy and polar surface area (PSA) to build a predictive QSAR model for their antileishmanial activity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Biological Activity (pIC₅₀) |

| Derivative E | -8.5 | -1.2 | 2.1 | 5.3 |

| Derivative F | -8.2 | -1.5 | 2.8 | 5.9 |

| Derivative G | -8.9 | -1.0 | 1.9 | 4.8 |

| Derivative H | -8.0 | -1.7 | 3.2 | 6.2 |

Comparative SAR Studies Across Different Biological Activities

Derivatives of the this compound scaffold have the potential to exhibit a range of biological activities, including antimalarial, antileishmanial, and anticancer effects. Comparative SAR studies are crucial for understanding how modifications to the core structure influence its selectivity and potency against different biological targets.

For instance, research on related 8-aminoquinolines has shown that while the 6-methoxy group is often beneficial for antimalarial activity, its impact on other activities, such as antileishmanial or anticancer effects, may differ. who.int The nature of the substituent at the 4-amino position is also a key determinant of activity and selectivity. A long, flexible side chain might be optimal for interaction with the active site of a parasitic enzyme, whereas a more rigid, aromatic substituent could be favored for intercalation into DNA, a mechanism relevant to some anticancer agents.

Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated that substitutions on the quinoline ring can fine-tune their anticancer activity by modulating their metal-chelating properties and their ability to inhibit key enzymes involved in cancer cell proliferation. While directly analogous comparative studies on this compound are not extensively documented, the principles gleaned from these related series provide a roadmap for the rational design of new derivatives with specific biological profiles. For example, a study on 8-quinolinamine analogues showed that modifications to a piperazine (B1678402) moiety attached to the quinoline core could enhance antileishmanial potency. nih.gov Another study on analogues of 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline investigated their potential as antileishmanial agents, though none surpassed the lead compound. nih.gov

The systematic exploration of the chemical space around the this compound scaffold, guided by comparative SAR, holds the promise of yielding novel compounds with improved efficacy and selectivity for a variety of diseases.

Elucidation of Molecular Targets and Binding Modes

Research into this compound has identified several key molecular targets, providing a clearer understanding of its biological effects at the molecular level.

Interaction with Enzymes and Receptors

Beyond its well-documented interaction with bromodomain proteins, detailed investigations into other specific enzyme and receptor interactions of this compound are limited in publicly available research. The primary focus of existing studies has been on its role as a bromodomain and extraterminal domain (BET) family protein inhibitor.

Studies on Protein-Ligand Complex Formation (e.g., Cytochrome P450)

Direct studies detailing the interaction and complex formation between this compound and Cytochrome P450 enzymes have not been extensively reported. However, it is known that related quinoline and quinazoline derivatives can be metabolized by Cytochrome P450 enzymes, suggesting a potential for interaction. For instance, some quinazoline compounds are readily oxidized by the action of cytochrome P450 enzymes in vivo, which can lead to metabolic instability nih.gov. This indicates a likelihood of interaction, though specific binding modes and complex formation studies for this compound are not yet available.

Exploration of Specific Molecular Target Inhibition (e.g., BET family protein BRD4 for HIV-1 reactivation)

A significant body of research has focused on the interaction of this compound (as MMQO) with the BET family protein BRD4. This compound has been identified as a novel quinoline-based BRD4 inhibitor that can reactivate latent Human Immunodeficiency Virus 1 (HIV-1) proviruses nih.govresearchgate.netpitt.edu.

MMQO functionally mimics the effects of JQ1, a well-known BET inhibitor, by interacting with the acetylated lysine binding pocket of the BRD4 bromodomain nih.gov. This interaction inhibits the function of BRD4, which normally acts as a transcriptional repressor for HIV-1 by competing with the viral Tat protein for association with the Positive Transcription Elongation Factor b (P-TEFb) kinase complex pitt.edu. By inhibiting BRD4, MMQO allows for Tat-mediated recruitment of P-TEFb to the HIV mRNA, promoting transcriptional elongation and reactivation of the latent virus pitt.edu.

Studies have confirmed that MMQO targets a distinct subset of latently integrated proviruses compared to other latency-reversing agents like HDAC inhibitors or PKC pathway agonists nih.gov. Due to its minimalistic structure, it is considered a promising candidate for further optimization to enhance its affinity and specificity for different bromodomain family members nih.gov.

Interactive Data Table: BRD4 Inhibition and HIV-1 Reactivation

| Feature | Description | Reference |

| Target | BET family protein BRD4 | nih.gov |

| Mechanism | Competitively inhibits BRD4 binding to acetylated histones, mimicking acetylated lysines. | nih.gov |

| Effect | Allows Tat-mediated recruitment of P-TEFb to the HIV LTR, promoting transcriptional elongation. | pitt.edu |

| Outcome | Reactivation of latent HIV-1 proviruses. | nih.govresearchgate.net |

| Synergy | Potentiates the activity of other latency-reversing agents such as PKC agonists and HDAC inhibitors. | nih.gov |

Investigation of DNA Gyrase and Topoisomerase IV Interactions

While direct studies on this compound are scarce, the broader class of quinoline compounds is well-known for its interaction with bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. Quinolone antibiotics typically function by trapping these enzymes in a complex with DNA, leading to the formation of double-strand DNA breaks. It is plausible that this compound, as a quinoline derivative, could exhibit similar properties, but specific inhibitory activity and binding interactions have not been reported.

Analysis of NQO1 Protein Interactions

There is currently no specific research available detailing the direct interaction of this compound with NAD(P)H:quinone oxidoreductase 1 (NQO1). However, some quinoline derivatives, particularly quinoline-5,8-diones, are known to act as substrates for the NQO1 protein. The interaction and enzymatic conversion rates for these related compounds have been studied, but this cannot be directly extrapolated to this compound without specific experimental validation.

Modulation of Cellular Signaling Pathways

In vitro studies have demonstrated that this compound modulates several cellular signaling pathways, leading to distinct biological outcomes.

One of the key findings is the compound's effect on the c-Myc proto-oncogene. Gene expression microarray analysis in Jurkat cells treated with MMQO revealed a significant downregulation of c-Myc-dependent pathways eur.nl. The reduction in MYC mRNA was found to be dose-dependent, rapid, and persistent, which also translated to a decrease at the protein level eur.nl.

Furthermore, MMQO has been shown to activate the Jun N-terminal protein kinase (JNK) pathway asm.orgnih.gov. This activation of the JNK-AP-1 pathway is significant as it contributes to the reactivation of latent HIV-1 mdpi.comeur.nl. Interestingly, while it promotes HIV transcription, MMQO simultaneously inhibits transcription from T-cell receptor (TCR) signaling targets, such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α) nih.govmdpi.com. This selective activity helps to prevent global T-cell activation, a desirable feature for a latency-reversing agent mdpi.com.

The modulation of these pathways also contributes to a state of robust immunosuppression observed with MMQO treatment eur.nl. The downregulation of numerous immunogenic pathways and the enrichment of downregulated genes in HDAC-related gene sets provide a possible explanation for this broad immunosuppressive effect eur.nl.

Interactive Data Table: Modulation of Cellular Signaling Pathways by this compound (MMQO)

| Signaling Pathway | Effect of MMQO | Biological Consequence | Reference |

| c-Myc Pathway | Downregulation of c-Myc expression. | Inhibition of cell proliferation and oncogenic signaling. | eur.nl |

| JNK/AP-1 Pathway | Activation. | Contribution to HIV-1 latency reversal. | asm.orgmdpi.comeur.nl |

| TCR Signaling | Inhibition of IL-2 and TNF-α transcription. | Immunosuppression and prevention of global T-cell activation. | nih.govmdpi.com |

An in-depth examination of the molecular and biological interactions of this compound reveals a compound with significant therapeutic potential. This article elucidates its mechanisms of action as explored through in vitro and in silico studies, focusing on its influence on cellular pathways, anti-infective properties, and antineoplastic capabilities.

Computational and Theoretical Chemistry Analyses

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. ohio-state.edu It is widely used to calculate the electronic structure of molecules, enabling the prediction of various properties from optimized geometries to spectroscopic features. ohio-state.edursc.org DFT methods are employed to investigate molecular structure, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives, providing a theoretical framework that complements experimental findings. researchgate.netresearchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to obtain the optimized molecular structure and fundamental vibrational frequencies of quinoline derivatives like 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The distribution and energy of these orbitals provide insight into the global reactivity of the molecule. aimspress.com

In studies of quinoline derivatives, the HOMO is often localized over the quinoline ring system and electron-donating substituents, while the LUMO is distributed over the electron-accepting parts of the molecule. For example, in a study on the anticancer drug 2-Methyl-8-nitro quinoline, FMO analysis confirmed the molecule's bioactivity by showing intramolecular charge transfer from the quinoline ring to the dinitrophenol moiety. researchgate.net The energy and spatial distribution of these orbitals are key to predicting how the molecule will interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. aimspress.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to remove an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with the molecule's bioactivity. researchgate.net

For example, a computational analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide showed that a small HOMO-LUMO gap is indicative of its chemical reactivity. nih.gov In studies on pyran derivatives, a larger HOMO-LUMO gap was associated with greater molecular hardness. materialsciencejournal.org The energy gap also influences the optical properties of the molecule, with a smaller gap often corresponding to absorption at longer wavelengths.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These quantum chemical parameters provide a detailed profile of the molecule's reactivity. researchgate.netresearchgate.net Key properties include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2 = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η).

These descriptors have been calculated for various heterocyclic compounds to compare their reactivity. For instance, in a study of 2-(4-methoxybenzyloxy)-4-methylquinoline, these parameters were derived from HOMO and LUMO energies to characterize its global reactivity. researchgate.net

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.06 |

| LUMO Energy | ELUMO | -2.54 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.52 |

| Ionization Potential | I = -EHOMO | 7.06 |

| Electron Affinity | A = -ELUMO | 2.54 |

| Hardness | η = (I - A) / 2 | 2.27 |

| Softness | S = 1 / (2η) | 0.22 |

| Electronegativity | χ = (I + A) / 2 | 4.80 |

| Chemical Potential | μ = -χ | -4.80 |

| Electrophilicity Index | ω = μ² / (2η) | 5.07 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of electronically excited states. rsc.orgq-chem.comresearchgate.net It is widely used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions of a molecule. ohio-state.edursc.org TD-DFT can predict vertical excitation energies with an accuracy of around 0.1–0.3 eV for many molecules. ohio-state.eduq-chem.com

This method has been applied to study the excited-state intramolecular proton transfer (ESIPT) in 8-hydroxyquinoline (B1678124) (8HQ), a related compound. nih.gov Calculations revealed that the intramolecular hydrogen bond is significantly strengthened upon photo-excitation, facilitating the proton transfer process. nih.gov TD-DFT is also used to analyze how environmental factors, such as solvents, affect excited-state properties, which can be modeled using approaches like the Polarizable Continuum Model (PCM). materialsciencejournal.orgq-chem.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA, and to assess the stability of the resulting complex. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. ijcce.ac.irresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

For example, molecular docking studies on a series of 4-anilinoquinazoline (B1210976) derivatives revealed their binding modes with EGFR and VEGFR-2, two important targets in cancer therapy. ijcce.ac.ir The most potent compound in that study showed favorable binding energies, suggesting effective interaction with the target receptor. ijcce.ac.ir Similarly, docking studies on pyrimidohexahydroquinoline candidates against the Mcl-1 enzyme, a cancer target, helped to identify the compounds with the highest binding affinity, which correlated with their observed antiproliferative activity. nih.gov These simulations provide crucial information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

| Compound | Docking Score (kcal/mol) | RMSD (Å) | Interacting Residues |

|---|---|---|---|

| Compound 10 (Thiosemicarbazide derivative) | -8.97 | 1.41 | Met250, Gly262, Val253 |

| Compound 11 (Thiazolidinone derivative) | -8.90 | 1.99 | Met250, Gly262, Val253 |

| Co-crystallized Ligand (LC3) | -8.74 | 1.19 | - |

Elucidation of Specific Binding Site Interactions

While direct crystallographic data for 8-Methoxy-6-methylquinolin-4-amine complexed with a biological target is not publicly available, in silico molecular docking studies on analogous quinoline derivatives provide a robust framework for predicting its binding behavior. These studies highlight the key functional groups responsible for forming stabilizing interactions within a protein's active site.

The quinoline scaffold is a common feature in molecules designed to interact with various biological targets, from cancer-related kinases to viral enzymes. nih.govnih.gov Docking studies on related compounds consistently show that the quinoline ring system and its substituents engage in a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov

For this compound, the following interactions are predicted:

Hydrogen Bonding: The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. nih.gov Docking studies of similar quinolines targeting the GLI1 protein showed the quinoline nitrogen forming a hydrogen bond with a histidine residue (His220). nih.gov The primary amine at the C4 position is a strong hydrogen bond donor.

π-Interactions: The aromatic quinoline ring is capable of forming π-π stacking or π-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in a binding pocket. nih.gov

Influence of Substituents: The 6-methoxy group is a crucial substituent in many biologically active 8-aminoquinolines, such as the antimalarial drug primaquine (B1584692). slideshare.netyoutube.com While it can participate in hydrogen bonding, its primary role is often electronic, modulating the reactivity and binding affinity of the entire scaffold. youtube.com The 6-methyl group primarily contributes to hydrophobic interactions and can create steric hindrance that influences binding orientation.

The table below summarizes the potential binding interactions based on computational models of similar compounds.

| Interacting Group of Compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Quinoline Ring Nitrogen | Hydrogen Bond Acceptor | Histidine, Lysine |

| 4-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Quinoline Aromatic System | π-π Stacking / Hydrophobic | Tyrosine, Phenylalanine, Tryptophan |

| 6-Methyl Group | Hydrophobic | Leucine, Valine, Isoleucine |

| 8-Methoxy Group | Electronic Modulation / H-Bond | Serine, Threonine |

In Silico Reactivity Descriptors and Pharmacophore Modeling

In silico tools are essential for predicting a molecule's pharmacokinetic properties and for identifying the key structural features required for biological activity.

Reactivity Descriptors: Quantitative Structure-Activity Relationship (QSAR) models for quinoline derivatives often use molecular descriptors calculated from the compound's optimized 3D structure. These descriptors can predict biological activity, such as enzyme inhibition, or potential toxicity. nih.gov Studies on various quinolines utilize Density Functional Theory (DFT) to assess binding affinities and other tools to predict toxicity profiles. nih.gov Important descriptors include those related to mass, electronegativity, and partial charges, which influence how the molecule interacts with a biological target. nih.gov

The following table lists key reactivity and pharmacokinetic descriptors that are typically evaluated for quinoline-based compounds.

| Descriptor | Significance |

| HOMO/LUMO Energies | Indicates electron-donating/accepting capability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. |

| LogP (Lipophilicity) | Predicts membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Estimates transport properties, such as blood-brain barrier penetration. |

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs. slideshare.netukri.org

The key features of the this compound pharmacophore can be defined based on its structural relationship to potent molecules like primaquine and other 4-aminoquinolines. youtube.commdpi.com A comparative study of highly active compounds can generate a pharmacophore model highlighting crucial interaction points. nih.gov For this compound, the model would likely include:

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Aromatic Ring | The bicyclic quinoline core. |

| Hydrogen Bond Acceptor | The nitrogen atom of the quinoline ring. |

| Hydrogen Bond Donor | The amine (-NH2) at the C4-position. |

| Hydrophobic Feature | The methyl group at the C6-position. |

This pharmacophoric model serves as a template for designing new molecules with potentially improved activity or for virtually screening compound libraries to find other molecules that fit the required spatial and electronic parameters. nih.gov

Advanced Computational Methods (e.g., Quantum Theory of Atoms in Molecules (QTAIM))

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing chemical structures based on the topology of the electron density (ρ(r)). rsc.orgorientjchem.org This approach provides a rigorous definition of atoms, chemical bonds, and molecular structure. orientjchem.org While a specific QTAIM analysis of this compound is not available in the literature, the application of this theory would provide deep insights into its bonding and intermolecular interactions.

A QTAIM analysis would involve:

Calculation of Electron Density: The electron density would be calculated using high-level quantum mechanical methods, such as DFT. rsc.org

Topological Analysis: The analysis would identify critical points in the electron density, particularly bond critical points (BCPs) located between two interacting atoms.

Characterization of Interactions: The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), would be used to classify the nature of the chemical bonds and non-covalent interactions. For instance, the sign of the Laplacian can distinguish between shared-shell (covalent) interactions and closed-shell interactions (like hydrogen bonds or van der Waals forces). orientjchem.org

The table below outlines the key parameters from a potential QTAIM analysis and their significance for understanding this compound.

| QTAIM Parameter (at Bond Critical Point) | Significance for this compound |

| Electron Density (ρ(r)) | Its magnitude correlates with the strength of a bond or interaction. Higher values indicate stronger bonds. |

| Laplacian of Electron Density (∇²ρ(r)) | Characterizes the nature of the interaction. ∇²ρ(r) < 0 indicates a covalent bond; ∇²ρ(r) > 0 indicates a non-covalent (closed-shell) interaction, such as a hydrogen bond. |

| Ellipticity (ε) | Measures the deviation of electron density from cylindrical symmetry around the bond path, indicating the π-character of a bond. This would be useful for analyzing the aromaticity of the quinoline ring. |

| Energy Densities (G(r), V(r)) | The kinetic (G(r)) and potential (V(r)) energy densities provide further detail on the nature of hydrogen bonds. |

By applying QTAIM, one could precisely quantify the strength of the hydrogen bonds formed by the 4-amino group, analyze the covalent character of the bonds within the quinoline scaffold, and provide a physics-based description of its interaction with a biological target, moving beyond the geometric descriptions offered by standard molecular docking. rsc.orgorientjchem.org

Advanced Research Applications and Future Directions

8-Methoxy-6-methylquinolin-4-amine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. While direct research on this compound as a probe is specific, the closely related analog, 8-Methoxy-6-methylquinolin-4-ol (B1347527), serves as a valuable case study. This compound is investigated for its potential as an inhibitor of the bromodomain and extraterminal domain (BET) protein family, particularly BRD4. The mechanism involves mimicking acetylated lysines of core histones, which leads to the inhibition of BRD4 function. This action is instrumental in research aimed at reactivating latent HIV-1 reservoirs, showcasing how quinoline (B57606) derivatives can be employed to understand and potentially reverse viral latency.

Furthermore, the inherent properties of the quinoline scaffold, such as the presence of a nitrogen atom and hydroxyl groups in its analogs (like 8-hydroxyquinoline), allow for the chelation of metal ions and the formation of hydrogen bonds with biological targets. nih.gov These characteristics make them suitable for probing the roles of metal ions in biological pathways and for interacting with specific protein binding sites. The strategic functionalization of the quinoline ring system allows for the fine-tuning of these probes to enhance their specificity and efficacy in studying complex cellular processes.

Development of Novel Analogs with Enhanced Molecular Recognition or Activity

The development of novel analogs from a parent scaffold is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The 8-amino-6-methoxyquinoline (B117001) pharmacophore, a core component of antimalarial drugs like primaquine (B1584692) and tafenoquine, is a central element for creating new derivatives. mdpi.com

Research has focused on creating hybrids by linking this quinoline core to other chemical moieties. In one such approach, the 8-amino-6-methoxyquinoline was connected to a tetrazole ring via various linkers, and the lipophilic side chains were altered. mdpi.com The study found that the antiplasmodial activity and cytotoxicity were strongly influenced by the nature of the linker and its substitution, indicating that modifications to these connecting units are critical for tuning the biological profile of the resulting analogs. mdpi.com

In another example, novel amino-quinoline-5,8-dione derivatives were designed by attaching different alkyl- or aryl-amino fragments at the C6 or C7 position. nih.gov Many of these new compounds showed potent antiproliferative activity in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov These findings underscore the potential for developing potent and selective antitumor agents by exploring substitutions at various positions on the quinoline ring. nih.gov The goal of such analog development is often to produce hybrids with enhanced pharmacological activity compared to existing quinoline-based medicines, potentially through a synergistic effect of the introduced moieties. nih.gov

Integration of Computational and Experimental Approaches in Rational Compound Design

The advancement of quinoline-based drug discovery is significantly bolstered by the integration of computational and experimental methods. nih.govresearchgate.net Computer-aided drug design (CADD) accelerates the process by simulating interactions between quinoline compounds and their biological targets, providing insights that guide rational design. nih.gov

Computational studies are used to analyze the potential factors that influence the binding state between a quinoline derivative and its target protein. nih.gov These analyses have identified that interactions such as Pi-Alkyl stacking and hydrogen bonding are pivotal for effective binding. nih.govresearchgate.net In silico methods are also employed to predict the physicochemical properties and bioavailability of newly designed compounds, helping to prioritize which analogs should be synthesized and tested in the lab. nih.gov

This synergistic approach, combining the predictive power of computational modeling with the empirical validation of experimental testing, enhances the efficiency of drug development. researchgate.net It allows researchers to bridge rational drug design with translational strategies, fine-tuning structures to improve properties like blood-brain barrier permeability or receptor modulation, thereby reimagining quinoline-based drug discovery for clinical applications. researchgate.net

Exploration of Quinoline Scaffolds in Emerging Therapeutic Areas

The quinoline scaffold is a recognized privileged structure in medicinal chemistry due to its wide range of applications across numerous disease categories. nih.govfrontiersin.org While historically significant in the treatment of malaria, its derivatives are now being explored for a multitude of other therapeutic uses. nih.govfrontiersin.org The functionalization of the quinoline moiety at different positions has led to derivatives with diverse pharmacological activities. nih.govresearchgate.net

Table 1: Emerging Therapeutic Applications of Quinoline Scaffolds

| Therapeutic Area | Research Focus | Citation(s) |

|---|---|---|

| Oncology | Inhibition of cancer cell proliferation; development of agents for multidrug-resistant tumors. | nih.govresearchgate.netnih.govnih.gov |

| Infectious Diseases | Development of new treatments for parasitic diseases like leishmaniasis. | frontiersin.org |

| Virology | Probing and reversing viral latency, particularly for HIV-1. |

| Neurology | Designing compounds to cross the blood-brain barrier for treating neurodegenerative and psychiatric diseases. | researchgate.net |

The versatility of the quinoline framework confirms its utility as a precursor for the design and development of novel therapeutic candidates. nih.gov Continued research into quinoline hybrids and derivatives holds significant promise for addressing unmet needs in areas like cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov

Methodological Advancements in Quinoline Synthesis and Derivatization

The construction and functionalization of the quinoline ring system have been the subject of extensive research, leading to a vast number of synthetic methodologies. nih.gov Classical synthesis routes, such as the Skraup, Doebner–von Miller, and Friedländer reactions, have been foundational. nih.gov For instance, the Skraup reaction, which involves reacting an aniline (B41778) with glycerol, has been used to prepare precursors like 6-methoxy-8-nitroquinoline (B1580621). mdpi.com

However, recent advancements have focused on developing more efficient, versatile, and environmentally friendly protocols. nih.govresearchgate.net These modern methods often offer advantages like reduced reaction times, higher yields, and greater atom economy. nih.govrsc.org

Table 2: Modern Synthetic Methodologies for Quinoline Derivatives

| Method | Description | Advantages | Citation(s) |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single step to form complex products. | High atom economy, structural diversity, operational simplicity. | rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Shorter reaction times, high yields, can be performed solvent-free. | researchgate.net |

| Metal Nanoparticle Catalysis | Employs metal nanoparticles (e.g., copper) as catalysts. | Potent and effective, excellent atom efficiency. | nih.govresearchgate.net |

| Oxidative Annulation | Involves C-H bond activation and cyclization strategies. | High efficiency, broad substrate tolerance. | mdpi.com |

| Greener Protocols | Utilizes eco-friendly transition metals or ultrasound irradiation. | Reduced environmental impact. | nih.gov |

These innovative synthetic strategies are crucial for rapidly generating libraries of diverse quinoline compounds for biological screening and for the large-scale production of promising drug candidates. rsc.orgmdpi.com

Structural and Conformational Studies on this compound and its Analogs

Understanding the three-dimensional structure and conformational flexibility of a molecule is critical for elucidating its mechanism of action. For this compound and its analogs, this involves a combination of spectroscopic and computational techniques.

Structural characterization is typically achieved using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) to confirm the connectivity and chemical environment of atoms within the molecule. nih.govnih.gov These experimental data can be supplemented by calculated spectra to provide a deeper level of structural confirmation. nih.gov

Structure-Activity Relationship (SAR) studies are essential to explore how the characteristics and position of different substituents on the quinoline scaffold influence biological activity. nih.govresearchgate.net For example, preliminary SAR analyses of certain quinoline derivatives have suggested that bulky substituents at one position can enhance activity, while the addition of an amino side chain at another position can further potentiate this effect. nih.gov

Computational simulations are also used to model the interaction between quinoline compounds and their protein targets, providing insights into the key binding forces, such as hydrogen bonds and pi-alkyl interactions. nih.gov This detailed structural and conformational knowledge is indispensable for the rational design of next-generation analogs with improved potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 8-Methoxy-6-methylquinolin-4-amine, and what are the key intermediates?

- Methodological Answer : The synthesis typically involves functionalizing the quinoline core through sequential substitutions. A common approach starts with a pre-formed quinoline scaffold, where methoxy and methyl groups are introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:

- Step 1 : Introduce the methoxy group at position 8 using a methoxylation agent (e.g., NaOMe/CuI under Ullmann conditions) .

- Step 2 : Install the methyl group at position 6 via directed ortho-metalation (e.g., using LDA or TMPLi) followed by quenching with methyl iodide .

- Step 3 : The amine at position 4 can be introduced via catalytic hydrogenation of a nitro precursor or through Buchwald-Hartwig amination .

Key intermediates include nitroquinoline derivatives and halogenated precursors (e.g., 8-methoxy-6-methyl-4-chloroquinoline).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

- Methodological Answer :

- <sup>1</sup>H NMR :

- Aromatic protons adjacent to the methoxy group (position 8) resonate as a singlet near δ 3.8–4.0 ppm.

- Methyl groups (position 6) appear as a singlet at δ 2.3–2.5 ppm.

- The amine proton (position 4) may appear broad or exchangeable, depending on solvent .

- LCMS : Expect a molecular ion peak [M+H]<sup>+</sup> at m/z 203.1 (exact mass depends on isotopic pattern). Purity >95% is typically confirmed via reverse-phase HPLC .

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm<sup>-1</sup>) and C-O (1250–1050 cm<sup>-1</sup>) are critical for functional group validation.

Advanced Research Questions

Q. How does the substitution pattern (8-methoxy, 6-methyl) influence the electronic properties and reactivity of the quinoline core in metal-catalyzed reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group at position 8 increases electron density in the quinoline ring, enhancing nucleophilic aromatic substitution at position 4. Conversely, the methyl group at position 6 sterically hinders electrophilic attacks at adjacent positions .

- Coordination Chemistry : The amine at position 4 acts as a strong σ-donor, facilitating coordination to transition metals (e.g., Ru, Pd). Computational studies (DFT) suggest that the methyl group reduces planarity, altering metal-ligand bond angles and catalytic activity .

- Experimental Validation : Use cyclic voltammetry to assess redox behavior and X-ray crystallography to confirm coordination geometries in metal complexes .

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Combine in vitro assays (e.g., MIC tests for antimicrobial activity) with computational docking studies to validate target binding. For example, discrepancies in antibacterial efficacy might arise from off-target effects, which can be probed via proteome-wide affinity profiling .

- Controlled Variables : Ensure consistent purity (>95% via LCMS) and solvent effects (e.g., DMSO vs. aqueous buffers) when comparing bioactivity data .

- Meta-Analysis : Cross-reference synthetic yields and reaction conditions (e.g., temperature, catalyst loading) from independent studies to identify outliers or reproducibility issues .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the antimicrobial potency of this compound analogs?

- Methodological Answer :

- Standardized Assays : Use CLSI/MHRA guidelines for MIC testing to minimize variability in bacterial strains and growth conditions .

- SAR Rationalization : Compare substituent effects across derivatives. For instance, electron-withdrawing groups at position 2 may enhance activity against Gram-negative bacteria, while bulky groups reduce membrane permeability .

- Dosage-Response Curves : Re-evaluate EC50 values under controlled pharmacokinetic conditions (e.g., serum protein binding assays) to clarify efficacy discrepancies .

Additional Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.